O-{4-[(4-bromophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate
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Overview
Description
N-(4-BROMOPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylamine and 4-bromobenzoic acid.
Formation of Intermediate: The reaction between 4-bromophenylamine and 4-bromobenzoic acid under suitable conditions (e.g., using a coupling reagent like EDCI or DCC) leads to the formation of an intermediate amide.
Carbamothioylation: The intermediate amide is then subjected to carbamothioylation using a reagent like thiophosgene or a similar thiocarbonyl compound to introduce the carbamothioyl group.
Final Product: The final product, N-(4-BROMOPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE, is obtained after purification through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Various substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE depends on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes, receptors, or DNA. The carbamothioyl group may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)BENZAMIDE: Lacks the carbamothioyl group, which may result in different chemical and biological properties.
N-(4-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE: Similar structure but with chlorine atoms instead of bromine, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C20H14Br2N2O2S |
---|---|
Molecular Weight |
506.2 g/mol |
IUPAC Name |
O-[4-[(4-bromophenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate |
InChI |
InChI=1S/C20H14Br2N2O2S/c21-14-3-7-16(8-4-14)23-19(25)13-1-11-18(12-2-13)26-20(27)24-17-9-5-15(22)6-10-17/h1-12H,(H,23,25)(H,24,27) |
InChI Key |
MNCRTRJCDFIQEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)OC(=S)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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